1-Ethyl-2,4,6-trimethoxypyrimidin-1-ium
Description
1-Ethyl-2,4,6-trimethoxypyrimidin-1-ium is a quaternary ammonium compound featuring a pyrimidine core substituted with three methoxy groups at positions 2, 4, and 6, and an ethyl group at the 1-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C9H15N2O3+ |
|---|---|
Molecular Weight |
199.23g/mol |
IUPAC Name |
1-ethyl-2,4,6-trimethoxypyrimidin-1-ium |
InChI |
InChI=1S/C9H15N2O3/c1-5-11-8(13-3)6-7(12-2)10-9(11)14-4/h6H,5H2,1-4H3/q+1 |
InChI Key |
OLILUZOCIQGIAU-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C(C=C(N=C1OC)OC)OC |
Canonical SMILES |
CC[N+]1=C(C=C(N=C1OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine Derivatives
Pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituent type and position. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects: The trimethoxy substitution in the target compound creates a highly electron-rich pyrimidine ring compared to amino or methyl-substituted analogs. This may favor electrophilic aromatic substitution reactions or coordination with metal ions.
- Reactivity: Amino groups (as in 2-amino-4,6-dimethoxypyrimidin-1-ium) participate in hydrogen bonding, making them suitable for crystal engineering or supramolecular chemistry, whereas quaternary ammonium salts like the target compound are more stable in acidic conditions .
Comparison with Non-Pyrimidine Heterocycles
- Imidazolium Salts (e.g., 1-Ethyl-3-methylimidazolium) : These ionic liquids share the quaternary ammonium structure but differ in ring size and heteroatom arrangement. Pyrimidinium salts may exhibit higher thermal stability due to aromaticity, whereas imidazoliums are more tunable for solvent polarity .
- Benzene Derivatives (e.g., 1-Ethyl-2,4-dimethylbenzene) : While benzene analogs focus on steric effects of alkyl groups, pyrimidinium compounds combine electronic modulation (via methoxy groups) and charge delocalization, broadening their utility in catalysis or drug design .
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